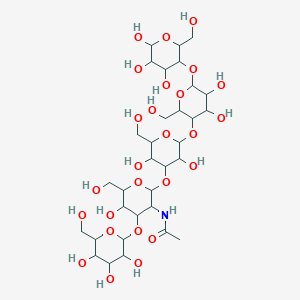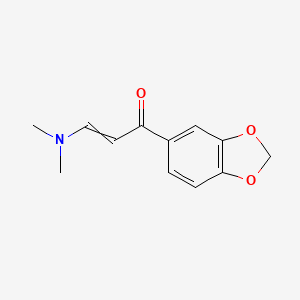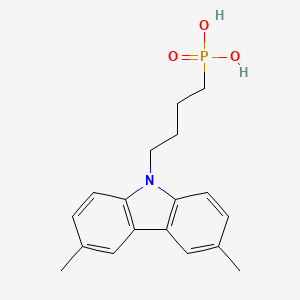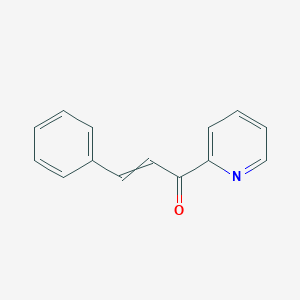
Globopentaose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Globopentaose is a complex carbohydrate, specifically an oligosaccharide, composed of five monosaccharide units. It is a part of the globoside family, which are glycosphingolipids found in the cell membranes of animals. The structure of this compound includes a sequence of galactose and N-acetylgalactosamine residues, making it a significant molecule in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of globopentaose can be achieved through enzymatic methods. One notable method involves the use of the enzyme beta1,3-galactosyltransferase from Haemophilus influenzae. This enzyme catalyzes the transfer of a galactose moiety from uridine diphosphate-galactose to an acceptor molecule, forming the this compound structure .
Industrial Production Methods: Industrial production of this compound often involves the use of metabolically engineered microorganisms. For example, Escherichia coli strains can be genetically modified to express specific glycosyltransferases, enabling the large-scale synthesis of this compound. This method is advantageous due to its high yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Globopentaose undergoes various chemical reactions, including glycosylation and hydrolysis. Glycosylation involves the addition of sugar moieties to the this compound structure, while hydrolysis breaks down the oligosaccharide into its monosaccharide components.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include uridine diphosphate-galactose and uridine diphosphate-N-acetylgalactosamine. These reactions typically occur under mild conditions, such as neutral pH and moderate temperatures, to preserve the integrity of the oligosaccharide .
Major Products Formed: The major products formed from the reactions involving this compound include various glycosylated derivatives and monosaccharides. These products are often used in further biochemical studies and applications.
Applications De Recherche Scientifique
Globopentaose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosylation reactions. In biology, this compound plays a role in cell-cell recognition and signaling processes. In medicine, it is investigated for its potential use in cancer immunotherapy, as it can be recognized by specific antibodies. Industrially, this compound is used in the production of glycosphingolipids, which are important components of cell membranes .
Mécanisme D'action
The mechanism of action of globopentaose involves its interaction with specific receptors and enzymes in the body. It is known to bind to glycosyltransferases, which catalyze the transfer of sugar moieties to the oligosaccharide. This interaction is crucial for the biosynthesis of complex glycosphingolipids, which are essential for various cellular functions .
Comparaison Avec Des Composés Similaires
Globopentaose is unique among oligosaccharides due to its specific sequence of monosaccharides. Similar compounds include globotriose and globotetraose, which have three and four monosaccharide units, respectively. Compared to these compounds, this compound has a more complex structure, making it more versatile in its biological functions and applications .
Propriétés
Formule moléculaire |
C32H55NO26 |
|---|---|
Poids moléculaire |
869.8 g/mol |
Nom IUPAC |
N-[2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO26/c1-7(39)33-13-26(58-30-21(47)17(43)14(40)8(2-34)53-30)15(41)9(3-35)52-29(13)59-27-16(42)10(4-36)54-32(23(27)49)57-25-12(6-38)55-31(22(48)19(25)45)56-24-11(5-37)51-28(50)20(46)18(24)44/h8-32,34-38,40-50H,2-6H2,1H3,(H,33,39) |
Clé InChI |
UPMYJLDHPCCTMK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12512992.png)
![1-(Tert-butoxycarbonyl)-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12512999.png)

![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide](/img/structure/B12513021.png)
![N'-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide](/img/structure/B12513024.png)
![N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12513033.png)
![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid](/img/structure/B12513042.png)
![1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12513043.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea](/img/structure/B12513051.png)





